(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine
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Overview
Description
“(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine scaffold, which is a dominant motif of many drugs .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds like 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Other derivatives of this class of compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can be analyzed using various spectroscopic techniques, including NMR . The structure can also be determined using ORTEP drawings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions . The reaction can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined using various techniques. For instance, the density and pKa can be predicted .Scientific Research Applications
Synthesis of Substituted Pyrazoles
- Research has shown the synthesis of novel N-arylpyrazole-containing enaminones, which react with compounds like hydroxylamine hydrochloride to yield pyrazolylisoxazoles. These compounds have demonstrated potential in antitumor and antimicrobial activities (Riyadh, 2011).
Potentiation of Drug Effects
- 6-Substituted purines, when administered with a xanthine oxidase inhibitor like 4-hydroxypyrazolo[3,4-d]pyrimidine, showed a marked decrease in the metabolic oxidation of drugs like 6-mercaptopurine. This potentiation of drug effects is significant in trials against certain carcinomas and in modulating immune responses (Elion et al., 1963).
Inhibition of Hyperuricemia
- Allopurinol, a compound structurally similar to (NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine, has been effective in treating or preventing hyperuricemia in children with neoplastic diseases. It works by reducing uric acid levels and preventing uric acid nephropathy (Krakoff & Murphy, 1968).
Synthesis and Tautomerism Studies
- Studies have been conducted on the synthesis and tautomerism of compounds like 2-hydroxypyrazolo[1,5-a]pyridine, which are chemically related. These studies contribute to a deeper understanding of the chemical behavior and potential applications of similar compounds (Ochi et al., 1976).
Development of Cognitive Impairment Treatments
- Research involving the synthesis and study of 3-aminopyrazolo[3,4-d]pyrimidinones, which share structural features with the compound , has led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1). These inhibitors are being considered for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Future Directions
properties
IUPAC Name |
(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-8-9-3-7(4-10-13)5-12(8)11-6/h2-5,13H,1H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDXSKAUPNPLB-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |
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